Phosphomycin calcium
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Overview
Description
Phosphomycin calcium, also known as fosfomycin calcium, is a broad-spectrum antibiotic used primarily to treat bacterial infections. It is a phosphonic acid derivative that inhibits the initial step in bacterial cell wall synthesis by blocking the enzyme MurA. This compound is effective against both Gram-positive and Gram-negative bacteria, making it a valuable tool in combating multidrug-resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphomycin calcium can be synthesized through several methods. One common synthetic route involves the reaction of cis-1,2-epoxypropylphosphonic acid with calcium hydroxide. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the calcium salt .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Phosphomycin calcium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield phosphonic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions of acids or bases.
Major Products:
Hydrolysis: Yields phosphonic acid derivatives.
Substitution: Produces a variety of substituted phosphonic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphomycin calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of phosphonic acid derivatives and their interactions with various reagents.
Biology: Employed in studies investigating bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Utilized in clinical research to develop new treatment protocols for bacterial infections, particularly those caused by multidrug-resistant strains.
Industry: Applied in the development of new antibacterial agents and formulations for pharmaceutical use.
Mechanism of Action
Phosphomycin calcium exerts its antibacterial effects by covalently binding to a cysteine residue in the active site of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This binding inhibits the enzyme’s activity, preventing the formation of N-acetylmuramic acid, a critical component of the bacterial cell wall. As a result, bacterial cell wall synthesis is halted, leading to cell lysis and death .
Comparison with Similar Compounds
Phosphomycin disodium: Another salt form of phosphomycin used for parenteral administration.
Phosphomycin trometamol: A more hydrophilic salt form with improved bioavailability for oral administration.
Comparison: Phosphomycin calcium is unique in its balance of hydrophilicity and bioavailability, making it suitable for oral administration. Compared to phosphomycin disodium, it offers better patient compliance due to its oral formulation. Phosphomycin trometamol, while having higher bioavailability, is often preferred for its enhanced pharmacokinetic properties .
Properties
IUPAC Name |
calcium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJBJPWTXJQMR-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)([O-])[O-].[Ca+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5CaO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26016-98-8 |
Source
|
Record name | Calcium hydrogen (2R-cis)-(3-methyloxiranyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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